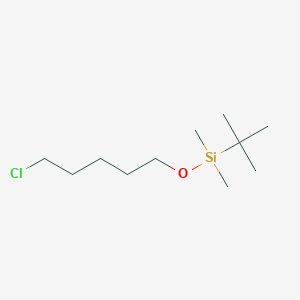
((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane
描述
((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane: is an organosilicon compound with the molecular formula C11H25ClOSi. This compound is known for its versatility in various chemical reactions and its applications in scientific research. It is characterized by the presence of a chloropentyl group attached to a dimethyl-tert-butylsilane moiety, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane typically involves the reaction of 5-chloropentanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
5-Chloropentanol+tert-Butyl(dimethyl)silyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by distillation or chromatography to achieve high purity.
化学反应分析
Types of Reactions: ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloropentyl group can lead to the formation of the corresponding pentyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The major product is the corresponding pentyl derivative.
科学研究应用
Chemistry: ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane is used as a protecting group for alcohols and amines in organic synthesis. It is also employed as an intermediate in the synthesis of more complex organosilicon compounds.
Biology: In biological research, this compound is used to modify biomolecules, enhancing their stability and solubility. It is also utilized in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable and biocompatible silicon-based compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also employed in the manufacture of silicone-based materials.
作用机制
The mechanism of action of ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane involves the formation of stable silicon-oxygen bonds, which contribute to its stability and reactivity. The chloropentyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound’s ability to form stable silicon-based structures makes it valuable in various applications, including drug delivery and material science.
相似化合物的比较
- ((5-Chloropentyl)oxy)methylbenzene
- ((5-Chloropentyl)oxy)benzoic acid
- ((5-Chloropentyl)oxy)dimethylsilane
Comparison: ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the compound’s stability. This makes it more resistant to hydrolysis and oxidation compared to similar compounds. Additionally, the dimethylsilane moiety contributes to its versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
85514-44-9 |
|---|---|
分子式 |
C11H25ClOSi |
分子量 |
236.85 g/mol |
IUPAC 名称 |
tert-butyl-(5-chloropentoxy)-dimethylsilane |
InChI |
InChI=1S/C11H25ClOSi/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-10H2,1-5H3 |
InChI 键 |
NMBHLHINPZVQIR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCl |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














